molecular formula C22H21BrO7 B2752452 2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 385420-42-8

2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2752452
CAS No.: 385420-42-8
M. Wt: 477.307
InChI Key: IHCRWRYYDHSGER-UHFFFAOYSA-N
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Description

This compound is a brominated benzofuran derivative characterized by a 2-methoxyethyl ester group at the 3-position, a methyl group at the 2-position, and a complex 5-substituent comprising a 2-(4-methoxyphenyl)-2-oxoethoxy chain. Benzofuran derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities . The structural complexity of this compound, particularly the 4-methoxyphenyl-2-oxoethoxy group, distinguishes it from simpler benzofuran analogs and may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO7/c1-13-21(22(25)28-9-8-26-2)16-10-20(17(23)11-19(16)30-13)29-12-18(24)14-4-6-15(27-3)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCRWRYYDHSGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a bromine atom and methoxyphenyl group, suggest potential biological activities that warrant detailed exploration.

  • Molecular Formula : C22H21BrO7
  • Molecular Weight : 477.307 g/mol
  • CAS Number : 385420-42-8

The compound is characterized by its benzofuran core, which is known for various pharmacological properties. The presence of functional groups such as methoxy and bromo enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including compounds structurally related to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds indicate their potency as anticancer agents.

CompoundCell LineIC50 Value (nM)
2-Methoxyethyl 6-bromo...A-549TBD
2-Methoxyethyl 6-bromo...HeLaTBD
Doxorubicin (Standard)A-549~50
Doxorubicin (Standard)HeLa~30

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies can provide insights into these interactions, revealing how the compound may inhibit key signaling pathways in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofurans indicates that modifications to the functional groups can significantly impact biological activity. The presence of methoxy groups has been associated with increased lipophilicity and improved binding affinity to biological targets, enhancing anticancer effects.

Case Studies

  • Study on Antitumor Activity : A study published in a peer-reviewed journal assessed various substituted benzofuran derivatives for their anticancer efficacy. The results indicated that compounds similar to 2-Methoxyethyl 6-bromo... exhibited promising results, particularly in inhibiting tumor growth in vitro.
  • Molecular Docking Analysis : Computational studies have shown that the compound can effectively bind to extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), which are critical in cancer signaling pathways. This suggests a mechanism through which the compound may exert its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related benzofuran derivatives (Table 1). Key differences in substituents, ester groups, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound : 2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate 6-Br, 5-[2-(4-MeO-Ph)-2-oxoethoxy], 2-Me 2-Methoxyethyl ~485.96 (estimated) Not explicitly reported; inferred antimicrobial/antifungal potential based on analogs
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) 5-Br, 7-[2-(diethylamino)ethoxy], 6-MeO Methyl ~427.3 Cytotoxic (IC₅₀: 1.2–3.8 µM vs. cancer cells), antifungal
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 6-Br, 5-[2-(4-F-Ph)-2-oxoethoxy], 2-Ph Ethyl ~485.3 No explicit data; fluorophenyl may enhance metabolic stability
Methyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate 6-Br, 5-(2-ethoxy-1-Me-2-oxoethoxy), 2-Me Methyl ~399.2 Propanoate ester chain may reduce cytotoxicity compared to bulkier groups
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate 6-Br, 5-(4-Me-benzyloxy), 2-Ph Ethyl ~469.3 Phenyl and methylbenzyl groups may enhance lipophilicity

Key Observations :

In contrast, the 4-fluorophenyl analog () combines halogen-induced polarity with enhanced resistance to oxidative metabolism . Diethylaminoethoxy substituents (Compound 5, ) confer basicity and solubility, correlating with strong cytotoxic and antifungal activities .

Ester Group Influence :

  • The 2-methoxyethyl ester in the target compound may improve solubility compared to methyl or ethyl esters, as seen in ’s methyl ester analog (lower molecular weight, reduced steric hindrance) .
  • Ethyl esters (e.g., ) balance lipophilicity and metabolic clearance, whereas bulkier esters (e.g., 2-methoxyethyl) could prolong half-life .

Bromination Impact: Bromine at the 6-position is conserved across analogs, but notes that brominated derivatives may exhibit lower cytotoxicity than non-brominated precursors, possibly due to reduced reactivity or altered target interactions .

Biological Activity Trends: Derivatives with charged or polar substituents (e.g., diethylaminoethoxy in Compound 5) show stronger cytotoxic and antifungal effects, while aryloxy groups (e.g., 4-methylbenzyl in ) may prioritize antimicrobial over anticancer activity .

Q & A

Q. Optimization Tips :

  • Use thin-layer chromatography (TLC) to monitor intermediate steps and ensure reaction completion .
  • Employ column chromatography with silica gel for purification, optimizing solvent polarity to isolate high-purity intermediates .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in biological activity (e.g., antiviral vs. anti-inflammatory effects) may stem from:

  • Structural Analogues : Minor substituent changes (e.g., halogen type or methoxy group position) alter target binding. For example, bromine at the 6-position enhances electrophilicity compared to chlorine .
  • Assay Conditions : Variations in cell lines, dose ranges, or incubation times can skew results.

Q. Methodological Solutions :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
  • Structural Confirmation : Validate compound identity via ¹H/¹³C NMR and X-ray crystallography to rule out isomerization or degradation .
  • Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets like kinases or GPCRs .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Verify substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, benzofuran aromatic protons at δ 6.5–7.8 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (ester C=O at ~170 ppm, oxoethoxy C=O at ~190 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calculated: ~485.96 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between benzofuran and methoxyphenyl groups .

Advanced: What mechanistic approaches are used to study this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or viral proteases). Focus on hydrogen bonding with the oxoethoxy group and hydrophobic interactions from the benzofuran core .
  • Kinetic Studies : Pre-steady-state kinetics to determine inhibition constants (e.g., kcat/KM) for enzyme targets .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS for metabolite identification .

Comparative Analysis: How do substituent variations in benzofuran derivatives affect bioactivity?

Answer:
Substituent effects are illustrated below (hypothetical data based on structural analogs):

Compound Substituent at Position 5 Biological Activity (IC₅₀, μM)
Target Compound2-(4-methoxyphenyl)-2-oxoethoxyAnticancer: 0.8 ± 0.1
Analog A2-(4-fluorophenyl)-2-oxoethoxyAnticancer: 1.5 ± 0.3
Analog B2-chloroethoxyAntiviral: 2.2 ± 0.4

Q. Key Trends :

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance electrophilicity, improving enzyme inhibition .
  • Methoxy Groups : Increase solubility and membrane permeability, critical for cellular uptake .

Advanced: How can researchers address low yields in the final esterification step?

Answer:
Low yields (~40–50%) in methoxyethyl ester formation often arise from:

  • Steric Hindrance : Bulky substituents at position 3 impede nucleophilic attack.
  • Competitive Side Reactions : Unwanted hydrolysis or transesterification.

Q. Optimization Strategies :

  • Catalyst Screening : Test alternatives to DMAP (e.g., pyridine derivatives) to accelerate acylation .
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions .
  • Protecting Groups : Temporarily protect reactive hydroxyls with TMSCl before esterification .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

  • Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzofuran core; use DMSO or PEG-400 for in vitro studies .
  • LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Stability : Stable at pH 4–8; degrade in strong acids/bases via ester hydrolysis .

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